molecular formula C18H19IN6O4 B1201354 IB-MECA

IB-MECA

Numéro de catalogue: B1201354
Poids moléculaire: 510.3 g/mol
Clé InChI: HUJXGQILHAUCCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

The synthesis of N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide involves several steps. One common method includes the reaction of 6-halopurine-9-riboside with a diol protecting reagent, followed by the oxidation of the primary alcohol in the diol-protected 6-halopurine-9-riboside . This method is noted for its simplicity and high yield, making it suitable for Good Manufacturing Production (GMP).

Analyse Des Réactions Chimiques

N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Mechanism of Action in Breast Cancer

Research indicates that IB-MECA exhibits potent anti-cancer properties, particularly in breast cancer. A study demonstrated that this compound down-regulates estrogen receptor alpha (ERα) expression in ERα-positive breast cancer cells, leading to reduced cell proliferation and increased apoptosis. Specifically, it was observed that this compound inhibited the growth of MCF-7 and ZR-75 breast cancer cell lines while inducing apoptosis in T47D and Hs578T cells, which do not express A3 adenosine receptor mRNA. The study highlights the potential of this compound as a therapeutic agent in breast cancer treatment by targeting ERα-mediated pathways .

Case Study: Anti-Cancer Efficacy

A clinical investigation involving various human breast cancer cell lines revealed that this compound's effects were not solely mediated through A3 adenosine receptor activation but also involved direct modulation of ERα signaling pathways. The results suggest that this compound could be utilized as a novel therapeutic strategy for managing breast cancer .

Anti-Inflammatory Effects

This compound has been shown to possess significant anti-inflammatory properties, particularly in models of arthritis. In a study involving adjuvant-induced arthritis (AIA) rats, this compound administration resulted in reduced clinical manifestations of arthritis, including decreased bone resorption and cartilage destruction. The treatment led to down-regulation of pro-inflammatory markers such as TNF-α and RANKL while promoting apoptosis through caspase-3 activation .

Data Table: Effects on Inflammatory Markers

Parameter Control Group This compound Treated Group
Clinical ScoreHighLow
Osteoclast CountElevatedReduced
TNF-α LevelsHighDecreased
RANKL LevelsHighDecreased
Caspase-3 ActivationLowIncreased

This data underscores the therapeutic potential of this compound in managing inflammatory diseases such as arthritis .

Regeneration of Hematopoiesis

This compound has been investigated for its ability to stimulate hematopoietic progenitor cell proliferation, particularly following radiation exposure. In preclinical studies with mice subjected to sublethal doses of gamma radiation, this compound administration showed a potential to enhance recovery of hematopoiesis . While moderate increases in survival rates were noted, further research is required to establish its efficacy definitively.

Case Study: Post-Radiation Treatment

In a controlled study, mice treated with this compound post-irradiation exhibited improved recovery markers compared to untreated controls. Although the differences were not statistically significant across all experiments, the findings suggest that this compound may support hematopoietic recovery under specific conditions .

Neuropathic Pain Relief

Recent studies have explored the role of this compound in alleviating neuropathic pain through its action on the central nervous system. In animal models subjected to chronic inflammatory pain conditions, this compound demonstrated significant reductions in pain-related biomarkers such as IL-1β in spinal cord tissues .

Data Table: Biomarker Levels Post-Treatment

Group IL-1β Levels (pg/mL)
Control150
Pain Only200
Pain + Vehicle190
Pain + this compound130

This data illustrates the potential efficacy of this compound in modulating inflammatory responses associated with pain .

Mécanisme D'action

N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide exerts its effects by selectively binding to the A3 adenosine receptor. This binding leads to the activation of several intracellular signaling pathways, including the inhibition of adenylate cyclase, stimulation of [35S]GTPγS binding, and translocation of arrestin . These pathways play crucial roles in mediating the compound’s anti-inflammatory and anti-cancer effects.

Comparaison Avec Des Composés Similaires

N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide is often compared with its 2-chloro analogue, Cl-IB-MECA. Both compounds are selective agonists for the A3 adenosine receptor and have similar therapeutic applications. Cl-IB-MECA has been found to have higher affinity and selectivity for the A3 adenosine receptor, making it a more potent agonist .

Other similar compounds include:

N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide stands out due to its unique structure and selective binding to the A3 adenosine receptor, making it a valuable compound for scientific research and therapeutic applications.

Propriétés

IUPAC Name

3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IN6O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-3-2-4-10(19)5-9/h2-5,7-8,12-14,18,26-27H,6H2,1H3,(H,20,28)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJXGQILHAUCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IB-MECA
Reactant of Route 2
Reactant of Route 2
IB-MECA
Reactant of Route 3
IB-MECA
Reactant of Route 4
IB-MECA
Reactant of Route 5
IB-MECA
Reactant of Route 6
IB-MECA

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.